MSL-7 is a small molecule identified as an autophagy enhancer, showing potential therapeutic effects against metabolic disorders, particularly in diabetes. It has been studied for its ability to reduce the accumulation of human islet amyloid polypeptide oligomers in human induced pluripotent stem cell-derived beta cells, indicating its role in improving cellular health and function through enhanced autophagic activity .
The synthesis of MSL-7 involves organic synthetic methodologies typical for small molecules. While specific synthetic routes are not detailed in the available literature, compounds of this nature are generally synthesized through multi-step reactions involving key intermediates that facilitate the formation of the final product.
The synthesis likely includes:
MSL-7 primarily engages in biochemical reactions that enhance autophagic flux within cells. It promotes the conversion of LC3-I to LC3-II, a critical step in autophagosome formation, indicating increased autophagic activity .
Key reactions include:
The mechanism of action for MSL-7 involves several steps:
Experimental data indicate that MSL-7 treatment significantly increases the number of autophagosomes and lysosomes within treated cells, demonstrating its efficacy as an autophagy enhancer .
While specific physical properties such as melting point or solubility are not extensively covered in the literature, small molecules like MSL-7 typically exhibit moderate solubility in organic solvents.
MSL-7 is characterized by:
MSL-7 has several potential applications:
MSL-7 (C₁₆H₁₂ClNO₄S) is a small-molecule autophagy enhancer identified through high-throughput screening. Unlike mTOR inhibitors (e.g., rapamycin), MSL-7 activates autophagic flux without inhibiting mTORC1, thereby avoiding mTOR-related metabolic disruptions. Its core mechanism involves calcineurin-mediated activation of the MiTF/TFE transcription factors (TFEB and TFE3), leading to coordinated upregulation of lysosomal biogenesis and autophagy genes [7] [10].
MSL-7 induces rapid nuclear translocation of TFEB and TFE3, master regulators of lysosomal biogenesis. This translocation is evidenced by:
Table 1: Key Autophagy-Lysosomal Genes Upregulated by MSL-7 via TFEB/TFE3
Gene Category | Specific Targets | Functional Role |
---|---|---|
Autophagosome Machinery | BECN1, MAP1LC3, WIPI2 | Phagophore nucleation and expansion |
Lysosomal Hydrolases | CTSA, CTSB | Cargo degradation within lysosomes |
Lysosomal Membrane Proteins | LAMP1, MCOLN1 | Lysosomal acidification and Ca²⁺ signaling |
Autophagy Receptors | SQSTM1/p62 | Selective cargo recognition |
Transcription Factors | TFEB, TFE3 | Positive feedback loop |
MSL-7 directly binds and activates calcineurin (PPP3), a calcium-dependent phosphatase:
Table 2: MSL-7-Induced Dephosphorylation Events in TFEB/TFE3
Transcription Factor | Phosphorylation Site | Functional Consequence of Dephosphorylation |
---|---|---|
TFEB | S142 | Enhanced nuclear translocation and DNA binding |
TFEB | S211 | Loss of 14-3-3 binding, nuclear import |
TFE3 | S321 | Loss of 14-3-3 binding, nuclear import |
Genome-wide studies reveal MSL-7 induces a comprehensive transcriptional program:
Functional outcomes include:
Table 3: Functional Outcomes of MSL-7-Induced Transcriptional Networks
Cellular Process | MSL-7 Effect | Mechanistic Basis |
---|---|---|
Proteostasis | Reduced hIAPP oligomers | Enhanced lysosomal degradation of amyloidogenic aggregates |
Lipid Metabolism | Decreased intracellular lipid droplets | TFEB-dependent induction of lipophagy |
Mitochondrial Quality Control | Improved mitophagy flux | Upregulation of PINK1-PRKN pathway components |
Inflammatory Regulation | Reduced NLRP3 inflammasome activation | Clearance of damaged mitochondria (ROS sources) |
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